molecular formula C7H7BrO2S B2916305 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid CAS No. 1781775-29-8

4-Bromo-3,5-dimethylthiophene-2-carboxylic acid

Cat. No. B2916305
CAS RN: 1781775-29-8
M. Wt: 235.1
InChI Key: GFQWFEFERRBZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1781775-29-8 . It has a molecular weight of 235.1 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.

Scientific Research Applications

Scalability of Supramolecular Networks

The study by Dienstmaier et al. (2010) explores the scalability of supramolecular networks through the investigation of tricarboxylic acid monolayers at the liquid-solid interface. This research provides insights into the formation of two-dimensional nanoporous networks with varying pore sizes, emphasizing the role of packing density and hydrogen bonding in the assembly of such networks. The findings highlight the potential applications of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid derivatives in creating high-density, scalable supramolecular structures with specific pore characteristics (Dienstmaier et al., 2010).

Bromodecarboxylation Reactions

Zwanenburg and Wynberg (2010) discuss the bromodecarboxylation of thiophenecarboxylic acids, providing a synthetic perspective that is vital for understanding the chemical transformations of compounds like this compound. The research outlines a method for producing dibromo-dimethylthiophene derivatives, showcasing the utility of this compound in synthesizing complex organic molecules (Zwanenburg & Wynberg, 2010).

Inhibition of Carbonic Anhydrase Isoenzymes

A study by Boztaş et al. (2015) investigates the inhibitory effects of dimethoxybromophenol derivatives, which can be synthesized from precursors like this compound, on carbonic anhydrase isoenzymes. The research demonstrates the potential of these derivatives in medical applications, particularly in designing inhibitors for enzymes involved in various physiological and pathological processes (Boztaş et al., 2015).

Electrocatalytic Degradation Studies

Xu et al. (2018) explore the electrocatalytic degradation of 4-bromophenol, a compound related to this compound, to understand the degradation mechanism, kinetics, and toxicity evolution in water. This study is crucial for environmental chemistry and pollution control, indicating how derivatives of this compound can be utilized in water treatment and detoxification processes (Xu et al., 2018).

G Protein-Coupled Receptor Agonists

Research by Deng et al. (2011) identifies thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists, showcasing the therapeutic potential of this compound derivatives in pharmacology, especially in modulating G protein-coupled receptors for treating various diseases (Deng et al., 2011).

Safety and Hazards

The safety information for “4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.

properties

IUPAC Name

4-bromo-3,5-dimethylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQWFEFERRBZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.